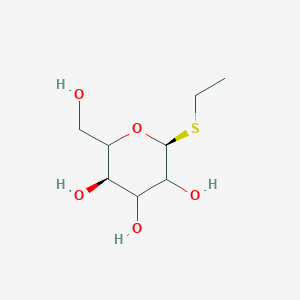
Pyraclostrobin-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyraclostrobin-d6 is a deuterated form of pyraclostrobin, a fungicide belonging to the strobilurin class. This compound is primarily used in agricultural settings to control a wide range of fungal diseases. The deuterated version, this compound, is often utilized in scientific research to study the behavior and metabolism of pyraclostrobin due to its stable isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pyraclostrobin-d6 can be synthesized through a series of chemical reactions involving deuterated reagents. The synthesis typically starts with the preparation of deuterated intermediates, which are then subjected to various chemical transformations to yield the final product. The reaction conditions often involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms into the molecule.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and precise control of reaction parameters. The process includes the purification of the final product through techniques such as chromatography and crystallization to achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Pyraclostrobin-d6 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield hydroxylated or ketone derivatives, while reduction can produce deuterated alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Pyraclostrobin-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms due to its stable isotopic labeling.
Biology: Employed in metabolic studies to understand the behavior and breakdown of pyraclostrobin in biological systems.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the development of new fungicides and agricultural chemicals with improved efficacy and safety profiles.
Wirkmechanismus
Pyraclostrobin-d6 exerts its effects by inhibiting mitochondrial respiration in fungal cells. It specifically targets the cytochrome bc1 complex, blocking the transfer of electrons between cytochrome b and cytochrome c1. This inhibition disrupts the production of adenosine triphosphate (ATP), leading to the death of the fungal cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azoxystrobin: Another strobilurin fungicide with a similar mechanism of action but different chemical structure.
Trifloxystrobin: A strobilurin fungicide with a broader spectrum of activity against various fungal pathogens.
Fluoxastrobin: Known for its systemic properties and long-lasting effects in controlling fungal diseases.
Uniqueness of Pyraclostrobin-d6
This compound is unique due to its deuterated nature, which makes it particularly useful in research applications. The incorporation of deuterium atoms provides stability and allows for precise tracking in metabolic and chemical studies, offering insights that are not possible with non-deuterated compounds.
Eigenschaften
Molekularformel |
C19H18ClN3O4 |
|---|---|
Molekulargewicht |
393.9 g/mol |
IUPAC-Name |
trideuteriomethyl N-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]phenyl]-N-(trideuteriomethoxy)carbamate |
InChI |
InChI=1S/C19H18ClN3O4/c1-25-19(24)23(26-2)17-6-4-3-5-14(17)13-27-18-11-12-22(21-18)16-9-7-15(20)8-10-16/h3-12H,13H2,1-2H3/i1D3,2D3 |
InChI-Schlüssel |
HZRSNVGNWUDEFX-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC(=O)N(C1=CC=CC=C1COC2=NN(C=C2)C3=CC=C(C=C3)Cl)OC([2H])([2H])[2H] |
Kanonische SMILES |
COC(=O)N(C1=CC=CC=C1COC2=NN(C=C2)C3=CC=C(C=C3)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Ethenyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13853752.png)


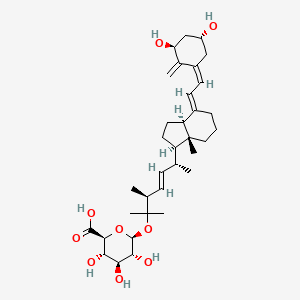

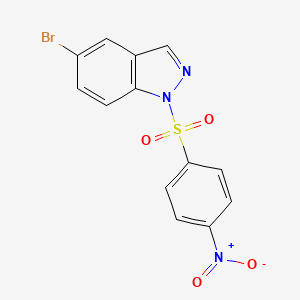
![Methyl 4-chloro-5-iodo-2-[[2-(3-methoxyphenyl)acetyl]amino]benzoate](/img/structure/B13853788.png)
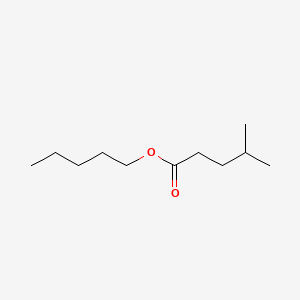

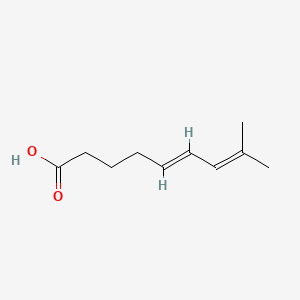
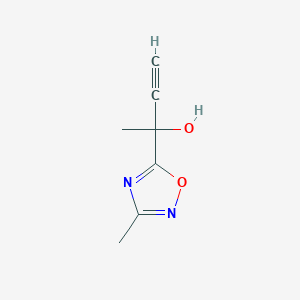
![N-[2-(N',N',N'-Trimethylammoniumbromide)ethyl]maleamic Acid Sodium Salt](/img/structure/B13853842.png)
![(3aS,4S,6aR)-N-[2-[(2-Aminoethyl)dithio]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide Hydrochloride](/img/structure/B13853847.png)
